molecular formula C8H4BrF6N B1301075 2-Bromo-4,5-bis(trifluoromethyl)aniline CAS No. 230295-15-5

2-Bromo-4,5-bis(trifluoromethyl)aniline

Cat. No. B1301075
M. Wt: 308.02 g/mol
InChI Key: GDBFBFPCVDCVRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated aromatic compounds is described in the papers. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials is developed, which proceeds efficiently under blue LED irradiation . Another paper discusses the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline with a high yield and purity . These methods could potentially be adapted for the synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-4,5-bis(trifluoromethyl)aniline is not directly analyzed in the papers, related compounds have been characterized. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) has been determined by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . This suggests that the molecular structure of 2-Bromo-4,5-bis(trifluoromethyl)aniline could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The papers provide insights into the reactivity of brominated intermediates. The kinetics of reactions involving bis(sym-collidine)bromonium triflate with various alkenes have been studied, showing that the reactions are influenced by the nature of the nucleophile . Additionally, the reactivity of bromonium ions with acceptor olefins has been investigated, indicating that these ions can form reactive intermediates that participate in further chemical transformations . These studies could inform the reactivity of 2-Bromo-4,5-bis(trifluoromethyl)aniline in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline are not directly reported in the papers. However, the properties of similar compounds can provide some insights. For example, polyimides synthesized with related anilide monomers exhibit high thermal stability, low water absorption, and low dielectric constants . These properties suggest that 2-Bromo-4,5-bis(trifluoromethyl)aniline could also display similar characteristics, making it valuable for applications requiring materials with these attributes.

Scientific Research Applications

Inhibitor of Hepatitis C Virus (HCV) NS3 Protease

  • Scientific Field : Biochemistry and Virology .
  • Summary of Application : 2-Bromo-5-(trifluoromethyl)aniline is used in the synthesis and biochemical evaluation of a series of inhibitors of the Hepatitis C Virus (HCV) NS3 protease . This protease is a critical enzyme for the life cycle of the HCV, and inhibiting it can prevent the virus from replicating.

Inhibitor of TMPRSS4 Serine Protease and Antitubercular Activities

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of Application : 4-Bromo-3,5-bis(trifluoromethyl)aniline, a compound similar to 2-Bromo-4,5-bis(trifluoromethyl)aniline, is used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion. It is also used to synthesize salicylanilides with antitubercular activities .

It’s worth noting that the trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . This group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity, which can improve its overall effectiveness. Therefore, “2-Bromo-4,5-bis(trifluoromethyl)aniline” and similar compounds could potentially have a wide range of applications in drug synthesis and development.

It’s worth noting that the trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . This group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity, which can improve its overall effectiveness. Therefore, “2-Bromo-4,5-bis(trifluoromethyl)aniline” and similar compounds could potentially have a wide range of applications in drug synthesis and development.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 2-Bromo-4,5-bis(trifluoromethyl)aniline were not found in the search results, its use in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease suggests potential applications in antiviral drug development .

properties

IUPAC Name

2-bromo-4,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFBFPCVDCVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371154
Record name 2-Bromo-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-bis(trifluoromethyl)aniline

CAS RN

230295-15-5
Record name 2-Bromo-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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